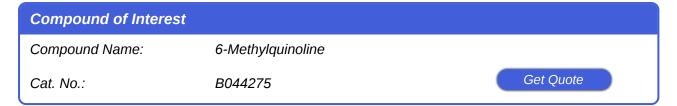


# 6-Methylquinoline CAS number and molecular structure

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# An In-depth Technical Guide to 6-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-methylquinoline**, a heterocyclic aromatic organic compound with significant applications in various scientific fields. This document details its chemical identity, molecular structure, physicochemical properties, spectral data, and relevant experimental protocols.

# **Chemical Identity and Molecular Structure**

**6-Methylquinoline**, also known as p-toluquinoline, is a derivative of quinoline with a methyl group substituted at the 6-position.

- CAS Number: 91-62-3[1][2][3][4][5]
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>N[1][3][4][5]
- IUPAC Name: 6-methylquinoline[1][6][7]
- Synonyms: p-Toluquinoline, 6-Methyl-quinoline[1][3][5]

## **Molecular Structure Representations**



- SMILES:CC1=CC2=C(C=C1)N=CC=C2[1][6]
- InChl:InChl=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3[1][7][8]
- InChikey:LUYISICIYVKBTA-UHFFFAOYSA-N[1][7][8]

# **Quantitative Data**

The following tables summarize the key physicochemical and spectral properties of **6-methylquinoline** for easy reference and comparison.

**Table 1: Physicochemical Properties** 

Property	Value	Reference
Molecular Weight	143.19 g/mol	[3][4][5]
Appearance	Pale brown to yellow liquid	[4]
Melting Point	-22 °C	[1][3]
Boiling Point	256-260 °C	[3][4][5]
Density	1.067 g/mL at 20 °C	[3][4][5]
Refractive Index	n20/D 1.614	[3][4][5]
pKa (Strongest Basic)	5.22 (at 25 °C)	[1]
logP	2.57	[1]
Water Solubility	1.79 g/L (Predicted)	[1]
Flash Point	>110 °C (>230 °F)	[2][3]

**Table 2: Spectroscopic Data** 



Spectroscopic Technique	Key Data Points	Reference
¹H NMR (CDCl₃, 399.65 MHz)	δ (ppm): 8.84 (d, J=4.3 Hz, 1H), 8.04 (d, J=8.2 Hz, 1H), 8.00 (d, 1H), 7.55 (s, 1H), 7.54 (d, J=2.0 Hz, 1H), 7.34 (dd, J=8.2, 4.3 Hz, 1H), 2.52 (s, 3H)	[8]
IR Spectrum	Major peaks can be found on the NIST WebBook.	[9][10]
Mass Spectrometry (EI)	m/z: 143 (M+), 142, 115	[6][7]

# **Experimental Protocols**

While a specific, detailed protocol for the direct synthesis of **6-methylquinoline** is not readily available in the provided search results, a common and effective method for synthesizing substituted quinolines is the Doebner-von Miller reaction. A representative protocol is provided below. Additionally, a protocol for the synthesis of a derivative, **6-methylquinoline 1**-oxide, is detailed.

# Representative Synthesis of a Substituted Quinoline via Doebner-von Miller Reaction

This protocol is adapted from the synthesis of 2-methyl-6-nitroquinoline and illustrates the general procedure.[11][12]

#### Reactants:

- 4-nitroaniline (or p-toluidine for **6-methylquinoline**)
- Crotonaldehyde
- · Concentrated Hydrochloric Acid
- 11 N Sodium Hydroxide solution



#### Procedure:

- Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in a round-bottom flask.
- Heat the mixture to reflux at 105 °C.
- Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.
- Continue heating the reaction mixture for an additional hour after the addition is complete.
- Cool the mixture to room temperature.
- Neutralize the reaction mixture with an 11 N NaOH solution. The product will precipitate out
  of the solution.
- Isolate the crude product by filtration.
- Recrystallize the product from methanol to obtain the purified 2-methyl-6-nitroquinoline.

# Synthesis of 6-Methylquinoline 1-oxide

This protocol details the N-oxidation of **6-methylquinoline**.[13]

#### Reactants:

- 6-Methylquinoline
- Hydrogen peroxide (35%)
- Perfluorosulfonic acid resin (5% by mass fraction)
- Water

#### Procedure:

 In a 50 mL round-bottom flask, combine 1.43 g of 6-methylquinoline, 1.1 g of 35% hydrogen peroxide, and 10 mL of water containing 5% (by mass) of perfluorosulfonic acid resin.

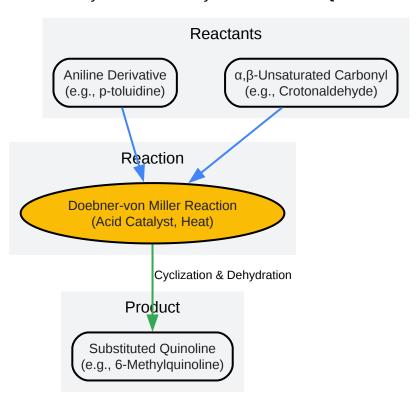


- Place the flask in an ultrasonic reactor and sonicate at 30 W / 20 KHz for 15 minutes.
- After the reaction, remove the resin catalyst by filtration.
- Remove the water from the filtrate under reduced pressure.
- Recrystallize the resulting solid to yield 1.52 g (96% yield) of **6-methylquinoline** 1-oxide.

## **Visualizations**

The following diagrams illustrate key logical and experimental workflows related to **6-methylquinoline**.

#### General Synthetic Pathway for Substituted Quinolines



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Caption: Doebner-von Miller reaction workflow.

# Starting Material 6-Methylquinoline Precursor Synthesis Synthesis of Fluorescent Halide-Sensitive Dyes Application Fluorescent Quinolinium Dye Enables Chloride Ion Detection in Biological Systems

#### Application in Fluorescent Probe Synthesis

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Caption: Workflow for fluorescent probe development.

# **Biological and Chemical Significance**

**6-Methylquinoline** and its derivatives are of significant interest to researchers due to their diverse biological activities. Studies have indicated that these compounds may possess



antimicrobial, anticancer, and neuroprotective properties.[14] Furthermore, **6-methylquinoline** serves as a crucial building block in organic synthesis.[4][14] It is notably used in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are valuable tools for detecting chloride ions in biological systems.[5][14] The compound also undergoes biodegradation by certain microorganisms, such as Pseudomonas putida, making it relevant in environmental science studies.[5] Its versatile chemical nature and biological activity make **6-methylquinoline** a compound with considerable potential in pharmaceutical development, materials science, and biological imaging.[4][14]

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